molecular formula C9H19N3O B3234960 1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone CAS No. 1353985-50-8

1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B3234960
CAS No.: 1353985-50-8
M. Wt: 185.27 g/mol
InChI Key: IVRQOVBYQKYOPV-UHFFFAOYSA-N
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Description

1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone (CAS: 1354002-87-1) is a pyrrolidine-based compound featuring a tertiary amine substituent at the 3-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its molecular formula is C9H19N3O, with a molecular weight of 185.27 g/mol . Notably, this compound is listed as discontinued by suppliers like CymitQuimica, suggesting its primary utility lies in research rather than commercial applications .

Properties

IUPAC Name

1-[3-[2-aminoethyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)12-5-3-9(7-12)11(2)6-4-10/h9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRQOVBYQKYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190978
Record name Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-50-8
Record name Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[3-[(2-aminoethyl)methylamino]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 170.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : The compound can act as an agonist or antagonist at different receptor sites, influencing signaling pathways critical for various physiological functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. The compound's activity against various bacterial strains has been evaluated, revealing significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests indicated that it effectively inhibits the growth of pathogenic fungi.

Fungal StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

This suggests that the compound could be a promising candidate for developing antifungal agents .

Case Studies

Several case studies have documented the biological effects of similar pyrrolidine compounds:

  • Study on Pyrrolidine Derivatives : A study published in MDPI demonstrated that pyrrolidine derivatives exhibited a range of biological activities, including significant antibacterial effects against multiple strains of bacteria with MIC values as low as 0.0039 mg/mL .
  • Research on Antimicrobial Properties : Another study focused on the antimicrobial properties of alkaloids derived from pyrrolidine structures found that modifications in the chemical structure can enhance bioactivity against both bacterial and fungal pathogens .

Comparison with Similar Compounds

Key Structural Variations and Properties

The compound belongs to a broader class of pyrrolidin-1-yl-ethanone derivatives, which are modified through substitutions on the pyrrolidine ring or the amino/ketone groups. Below is a detailed comparison with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Relevant Data
1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone (Target) C9H19N3O 185.27 Reference compound with methyl and aminoethyl substituents on pyrrolidine. LogD (estimated): ~0.5; H-bond donors: 1; H-bond acceptors: 3 .
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone C11H21N3O 211.30 Cyclopropyl substitution instead of methyl; piperidine ring instead of pyrrolidine. Higher hydrophobicity due to cyclopropyl; potential steric effects .
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C11H23N3O 213.32 Ethyl group replaces methyl on the aminoethyl chain. Increased lipophilicity (LogD: ~1.2); molecular weight >200 may reduce bioavailability .
2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone C10H21N3O 199.29 Bulky isopropyl group introduces steric hindrance. Steric effects may limit receptor binding; chiral center (R-configuration) .
1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone C14H18N6O 286.33 Pyrazolo-pyrazinyl heterocycle adds aromaticity and complexity. Higher molecular weight; LogD (pH 5.5): 0.8; H-bond acceptors: 5 .
1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone C12H14N2O3 234.25 Nitrophenyl group introduces strong electron-withdrawing effects. Aromatic nitro group may confer redox activity or toxicity concerns .

Functional Implications

  • Steric and Electronic Effects : The methyl group in the target compound balances steric bulk and electronic neutrality, whereas nitro or aromatic groups (e.g., pyrazolo-pyrazine) alter electronic profiles, impacting binding to targets like kinases or GPCRs .
  • Chirality: The R-configuration in the isopropyl derivative () highlights the role of stereochemistry in pharmacological activity, a factor absent in the non-chiral target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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